Cas no 88-13-1 (Thiophene-3-carboxylic acid)

Thiophene-3-carboxylic acid structure
Thiophene-3-carboxylic acid structure
Nombre del producto:Thiophene-3-carboxylic acid
Número CAS:88-13-1
MF:C5H4O2S
Megavatios:128.149060249329
MDL:MFCD00005467
CID:34452
PubChem ID:6918

Thiophene-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Thiophene-3-carboxylic acid
    • 3-Thenoic acid
    • AKOS B013976
    • AKOS 207-06
    • 3-Thiophenezoic acid
    • 3-THIOPHENIC ACID
    • BETA-THIOPHENIC ACID
    • B-THIOPHENIC ACID
    • 3-Thiophenecarboxylic Acid
    • 3-Thiophenearboxylic acid
    • 3-Thienylcarboxylic acid
    • 3-THIOPHENE CARBOXYLIC ACID
    • beta-Thiophenecarboxylic acid
    • .beta.-Thiophenic acid
    • .beta.-Thiophenecarboxylic acid
    • YNVOMSDITJMNET-UHFFFAOYSA-N
    • 6V3012Q6BE
    • thiophene-3-carboxylicacid
    • 3-thienoic acid
    • 3-thiophenoic acid
    • 3-thiophen
    • AC-4905
    • T1084
    • 3-Carboxythiophene
    • 3-Thiophenecarboxylic acid, 99%
    • AM20110264
    • EINECS 201-802-5
    • P17867
    • Thiophene-3-caboxylic acid
    • thiophen-3-carboxylic acid
    • SCHEMBL152166
    • NSC66314
    • 3-thiophencarboxylic acid
    • FT-0616409
    • 5-nitro-3,4-dihydro-1h-isoquinoline-2-carboxylicacidtert-butylester
    • 5-18-06-00199 (Beilstein Handbook Reference)
    • Q-101197
    • F2191-0103
    • HY-W004615
    • 88-13-1
    • NSC 66314
    • CS-W004615
    • Thiophene-3-formic acid
    • CHEMBL164585
    • PS-5325
    • 3-THENOIC ACID [MI]
    • NCIOpen2_000030
    • MFCD00005467
    • PB18386
    • LS-152973
    • 3-thiophenecarboxylic
    • BDBM50074328
    • STK373639
    • BIDD:GT0807
    • BP-20550
    • Z147647094
    • AKOS000276783
    • BRN 0001994
    • YNVOMSDITJMNET-UHFFFAOYSA-
    • EN300-22996
    • UNII-6V3012Q6BE
    • HMS1738H11
    • DTXSID40236745
    • InChI=1/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • SY001582
    • NSC-66314
    • Q27265560
    • β-Thiophenecarboxylic acid
    • β-Thiophenic acid
    • 3-Thiophenecarboxylic acid,98%
    • DTXCID70159236
    • ALBB-012106
    • 3-Thiophenecarboxylic acid; 3-Thenoic acid; beta-Thiophenic acid
    • DB-016025
    • NS00039243
    • TX0
    • MDL: MFCD00005467
    • Renchi: 1S/C5H4O2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)
    • Clave inchi: YNVOMSDITJMNET-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CSC=1)O
    • Brn: 0001994

Atributos calculados

  • Calidad precisa: 127.993201g/mol
  • Carga superficial: 0
  • XLogP3: 1.5
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 127.993201g/mol
  • Masa isotópica única: 127.993201g/mol
  • Superficie del Polo topológico: 65.5Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 103
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Needle like crystals. Can volatilize with water vapor
  • Denso: 1.305 (estimate)
  • Punto de fusión: 136.0 to 141.0 deg-C
  • Punto de ebullición: 271°C at 760 mmHg
  • Punto de inflamación: 117.8℃
  • índice de refracción: 1.5160 (estimate)
  • Disolución: water: soluble0.2g/10 mL, clear to almost clear, colorless to slightly brownish-yellow
  • Coeficiente de distribución del agua: 4.3 g/L (25 ºC)
  • PSA: 65.54000
  • Logp: 1.44630
  • Merck: 9279
  • Disolución: Slightly soluble in water (25 ℃, 0.43g/100g).
  • PKA: 4.1(at 25℃)

Thiophene-3-carboxylic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S22-S24/25-S37/39-S26
  • Rtecs:XM8330300
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R36/37/38
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature

Thiophene-3-carboxylic acid Datos Aduaneros

  • Código HS:29349990
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-3-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-22996-0.5g
thiophene-3-carboxylic acid
88-13-1 95%
0.5g
$21.0 2024-06-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1084-5g
Thiophene-3-carboxylic acid
88-13-1 97.0%(GC&T)
5g
¥215.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-100g
Thiophene-3-carboxylic acid
88-13-1 97%
100g
¥605.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T024A-25g
Thiophene-3-carboxylic acid
88-13-1 97%
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¥164.0 2022-05-30
abcr
AB119069-5 g
Thiophene-3-carboxylic acid; 99%
88-13-1
5g
€68.30 2023-05-10
eNovation Chemicals LLC
D379841-500g
3-Thiophenezoic acid
88-13-1 97%
500g
$840 2023-09-01
Oakwood
003460-25g
3-Thiophenecarboxylic acid
88-13-1 98%
25g
$44.00 2024-07-19
eNovation Chemicals LLC
K06745-100g
3-Thiophenezoic acid
88-13-1 98%
100g
$600 2024-06-05
Life Chemicals
F2191-0103-0.25g
thiophene-3-carboxylic acid
88-13-1 95%+
0.25g
$18.0 2023-11-21
Enamine
EN300-22996-100.0g
thiophene-3-carboxylic acid
88-13-1 95%
100.0g
$145.0 2024-06-20

Thiophene-3-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Ethyl acetate ;  10 h
Referencia
Aerobic oxidation of alcohols under visible light irradiation of fluorescent lamp
Hirashima, Shin-ichi; et al, Green Chemistry, 2007, 9(4), 318-320

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium Solvents: Acetonitrile ,  Water ;  8 h, rt
Referencia
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: p-Xylene
Referencia
Enzymic oxidation of methyl groups in heteroarenes: a versatile method for the preparation of heteroaromatic carborylic acids
Kiener, Andreas, Angewandte Chemie, 1992, 104(6), 748-9

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Tetraethylammonium iodide ,  1,5,7-Triazabicyclo[4.4.0]dec-5-ene Catalysts: Naphthalene Solvents: Dimethylformamide ;  6 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Metal-Free Electrochemical Carboxylation of Organic Halides in the Presence of Catalytic Amounts of an Organomediator
Wang, Yanwei; et al, Angewandte Chemie, 2022, 61(41),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Referencia
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water
Referencia
3-Thenoic acid
Campaigne, E. E.; et al, Organic Syntheses, 1953, 33, 94-5

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water
Referencia
3-Substituted thiophenes
Campaigne, E.; et al, Journal of the American Chemical Society, 1948, 70, 1555-8

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  30 min, -80 °C
1.2 -
1.3 Reagents: Hydrogen ion Solvents: Water
Referencia
Tuning of electronic properties of novel donor-acceptor polymers containing oligothiophenes with electron-withdrawing ester groups
Imae, Ichiro ; et al, Polymer Bulletin (Heidelberg, 2021, 78(5), 2341-2355

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(diphenylmethyl)-4-methylphenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Toluene ;  100 °C; 15 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Nickel-catalysed carboxylation of organoboronates
Makida, Yusuke; et al, Chemical Communications (Cambridge, 2014, 50(59), 8010-8013

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ,  Polyethylene glycol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Referencia
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters
Han, Wei; et al, Synthesis, 2015, 47(13), 1861-1868

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide Solvents: Acetic acid
Referencia
Preparation of thiophenecarboxylic acids
, Japan, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Benzene
Referencia
Photolyses of bis(2-thiophenecarbonyl) and bis(3-thiophenecarbonyl) peroxides in benzene. Production of biphenyl from the solvent benzene controlled by the photolysis rate
Urano, Toshiyuki; et al, Chemistry Letters, 1983, (6), 867-70

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  7 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Referencia
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; et al, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  10 h, 80 °C
Referencia
Palladium-Catalyzed Ligand-Controlled Selective Synthesis of Aldehydes and Acids from Aryl Halides and Formic Acid
Wu, Fu-Peng; et al, ChemCatChem, 2017, 9(16), 3121-3124

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Silver acetate ,  Triphenylphosphine Solvents: 1,4-Dioxane ;  8 h, 20 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Silver(I)-catalyzed carboxylation of arylboronic esters with CO2
Zhang, Xiao; et al, Chemical Communications (Cambridge, 2012, 48(50), 6292-6294

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium bisulfite ,  Cuprous chloride Solvents: Water
Referencia
Synthesis of Novel Substituted Thienothiazines
Punk, Peter, 1977, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Cesium fluoride Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ;  10 - 30 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Rhodium(I)-Catalyzed Carboxylation of Aryl- and Alkenylboronic Esters with CO2
Ukai, Kazutoshi; et al, Journal of the American Chemical Society, 2006, 128(27), 8706-8707

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium dichromate Solvents: Water ;  8 h, 200 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Oxidation of methylthiophenes to thiophenecarboxylic acids
Kim, Su Jin; et al, Bulletin of the Korean Chemical Society, 2009, 30(11), 2789-2791

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Ethyl acetate ;  24 h
Referencia
Catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine
Tada, Norihiro; et al, Synlett, 2011, (19), 2896-2900

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate
Zheng, Rui; et al, Tetrahedron Letters, 2014, 55(41), 5671-5675

Synthetic Routes 21

Condiciones de reacción
1.1 Catalysts: Oxygen ,  Hydrogen bromide Solvents: Ethyl acetate ;  10 h
Referencia
Aerobic photo-oxidation of alcohols in the presence of a catalytic inorganic bromo source
Hirashima, Shin-Ichi; et al, Tetrahedron, 2006, 62(33), 7887-7891

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Cesium fluoride ,  7,7,8,8-Tetraethylbicyclo[4.2.0]disil-1,3,5-triene Solvents: Dimethylformamide ;  1 atm, 0 °C; 2 h, 1 atm, rt
Referencia
A Strained Disilane-Promoted Carboxylation of Organic Halides with CO2 under Transition-Metal-Free Conditions
Mita, Tsuyoshi; et al, Organic Letters, 2015, 17(21), 5276-5279

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Carbon tetrabromide Solvents: Ethyl acetate ;  20 h
Referencia
Catalytic aerobic photooxidative cleavage of carbon-carbon triple bonds using carbon tetrabromide
Yamaguchi, Tomoaki; et al, Synlett, 2013, 24(5), 607-610

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  26 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; et al, Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: Tetraethylammonium iodide ,  Lithium acetate ,  Manganese Catalysts: Cobalt dibromide ,  2,9-Dibutyl-4,7-dimethyl-1,10-phenanthroline Solvents: Dimethylacetamide ;  12 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
Referencia
Cobalt-catalyzed carboxylation of aryl and vinyl chlorides with CO2
Wang, Yanwei; et al, Chemical Communications (Cambridge, 2020, 56(92), 14416-14419

Synthetic Routes 26

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  cooled; 3 min; 30 min
Referencia
Substituent Effect on the Optoelectronic Properties of Alternating Fluorene-Thiophene Copolymers
Pal, Bikash; et al, Macromolecules (Washington, 2007, 40(23), 8189-8194

Synthetic Routes 27

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Acetone ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Aerobic photooxidative cleavage of 1,3-diketones to carboxylic acids using 2-chloroanthraquinone
Tachikawa, Yuma; et al, Tetrahedron Letters, 2013, 54(46), 6218-6221

Synthetic Routes 28

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Dimethyl sulfoxide ,  Toluene ;  16 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referencia
Diethylzinc-promoted carboxylation of aryl/alkenyl boronic acids with CO2
Tang, Tingyu; et al, Organic & Biomolecular Chemistry, 2023, 21(44), 8849-8856

Synthetic Routes 29

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: L-Proline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Reagents: 2,2′-Anhydrouridine ;  12 h, 140 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Copper-catalyzed aerobic oxidative synthesis of aromatic carboxylic acids
Yang, Daoshan; et al, Chemical Communications (Cambridge, 2011, 47(8), 2348-2350

Synthetic Routes 30

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 31

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dicyclohexylcarbodiimide ,  Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  20 h, 100 °C
Referencia
Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids
Wu, Fu-Peng; et al, Journal of Organic Chemistry, 2017, 82(18), 9710-9714

Synthetic Routes 32

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Diisopropylethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
Referencia
Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides
Shao, Changdong; et al, Organic & Biomolecular Chemistry, 2017, 15(23), 5033-5040

Thiophene-3-carboxylic acid Raw materials

Thiophene-3-carboxylic acid Preparation Products

Thiophene-3-carboxylic acid Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88-13-1)3-Thiophenezoic acid
Número de pedido:sfd13370
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:36
Precio ($):discuss personally

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